An In-Depth Technical Guide to 6-Chloro-2-fluoronicotinic Acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Chloro-2-fluoronicotinic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 6-Chloro-2-fluoronicotinic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a proposed synthetic pathway, analytical characterization, and the strategic application of this versatile molecule. The insights provided herein are grounded in established chemical principles and draw parallels from closely related analogues to offer a robust and practical resource.
Core Molecular Attributes of 6-Chloro-2-fluoronicotinic Acid
6-Chloro-2-fluoronicotinic acid (IUPAC Name: 6-chloro-2-fluoropyridine-3-carboxylic acid) is a halogenated pyridine derivative that has garnered interest in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. The presence of both a chloro and a fluoro substituent on the pyridine ring, in addition to the carboxylic acid moiety, provides multiple reaction sites and modulates the electronic properties of the molecule. This unique combination of functional groups makes it a valuable intermediate for introducing fluorinated pyridine motifs into drug candidates, which can significantly enhance their metabolic stability and binding affinity.
Below is a summary of the key physicochemical properties of 6-Chloro-2-fluoronicotinic acid.
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.55 g/mol |
| CAS Number | 1211578-46-9 |
| IUPAC Name | 6-chloro-2-fluoropyridine-3-carboxylic acid |
| SMILES | OC(=O)C1=C(F)N=C(Cl)C=C1 |
| Appearance | White to off-white solid (predicted) |
Proposed Synthesis of 6-Chloro-2-fluoronicotinic Acid
While specific, detailed synthetic procedures for 6-Chloro-2-fluoronicotinic acid are not extensively published in peer-reviewed literature, a plausible and efficient route can be proposed based on established methodologies for analogous compounds, such as 6-fluoronicotinic acid. The following proposed synthesis starts from the commercially available 2,5-dibromopyridine and involves a selective Grignard reaction, followed by carboxylation and a subsequent nucleophilic aromatic substitution for fluorination.
A patent for the preparation of 6-fluoronicotinic acid describes a similar pathway, which lends credence to this proposed method.[1] The key is the selective formation of the Grignard reagent at the 5-position of the dibromopyridine, which is more reactive than the 2-position.
Experimental Workflow:
Caption: Proposed synthetic workflow for a fluoronicotinic acid analogue.
Step-by-Step Methodology:
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), 2,5-dibromopyridine is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -15 °C. Isopropylmagnesium chloride (i-PrMgCl) is added dropwise, maintaining the temperature. The reaction is stirred for 1-2 hours to ensure the formation of the Grignard reagent, 5-bromo-2-pyridylmagnesium chloride. The selectivity of this step is crucial and is driven by the higher reactivity of the bromine at the 5-position.
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Carboxylation: Carbon dioxide gas is bubbled through the cooled Grignard solution. The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of aqueous HCl to protonate the carboxylate salt, leading to the precipitation of 6-bromonicotinic acid.
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Purification of 6-Bromonicotinic Acid: The crude 6-bromonicotinic acid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
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Nucleophilic Aromatic Fluorination: The purified 6-bromonicotinic acid is subjected to a nucleophilic aromatic substitution (SNAr) reaction to replace the bromo group with a fluoro group. This is a critical step, and the choice of fluorinating agent and conditions is paramount. A common and effective method is the use of potassium fluoride (KF) in the presence of a phase-transfer catalyst like Kryptofix 222 (K222) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to an elevated temperature (e.g., 150 °C) for several hours.
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Final Product Isolation and Purification: After cooling, the reaction mixture is diluted with water and acidified with a strong acid (e.g., HCl) to precipitate the product. The crude 6-Chloro-2-fluoronicotinic acid is collected by filtration, washed with water, and dried. Final purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic region (δ 7.5-9.0 ppm): Two doublets or doublet of doublets corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions. The fluorine atom will introduce additional splitting (J-coupling). - Carboxylic acid proton: A broad singlet at δ > 10 ppm. |
| ¹³C NMR | - Aromatic region (δ 120-160 ppm): Six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad absorption around 3000 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹. - C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region. - C-F stretch: Strong absorption in the 1000-1100 cm⁻¹ region. - C-Cl stretch: Absorption in the 600-800 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion peak (M⁺): An isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio). - Fragmentation pattern: Loss of COOH, Cl, and other characteristic fragments. |
Applications in Medicinal Chemistry and Drug Discovery
Halogenated nicotinic acids are valuable building blocks in medicinal chemistry due to the profound effects that halogens, particularly fluorine, can have on the pharmacokinetic and pharmacodynamic properties of a drug molecule. 6-Chloro-2-fluoronicotinic acid serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Strategic Advantages of Incorporating the 6-Chloro-2-fluoronicotinic Acid Moiety:
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Metabolic Stability: The introduction of a fluorine atom can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.[8]
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Modulation of pKa: The electron-withdrawing nature of the fluorine and chlorine atoms can lower the pKa of the pyridine nitrogen, which can influence the molecule's solubility, membrane permeability, and interaction with biological targets.
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Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity and potency.
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PET Imaging: The fluorinated pyridine motif is of interest in the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neuroscience.[8]
The carboxylic acid group of 6-Chloro-2-fluoronicotinic acid provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other molecules of interest. The chlorine atom can also be displaced via nucleophilic substitution or participate in cross-coupling reactions, further expanding its synthetic utility.
Conclusion
6-Chloro-2-fluoronicotinic acid is a promising and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its unique combination of functional groups offers multiple avenues for chemical modification and allows for the fine-tuning of the physicochemical and biological properties of lead compounds. While detailed experimental data for this specific molecule remains somewhat limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and strategic application based on established chemical principles and data from analogous structures. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such specialized chemical intermediates is poised to increase significantly.
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PubMed. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. (2023-06-01). [Link]
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NIST WebBook. 6-Chloronicotinic acid - IR Spectrum. [Link]
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